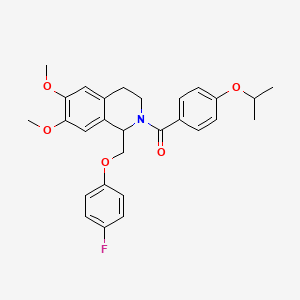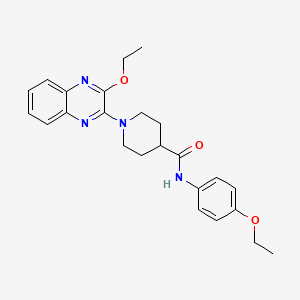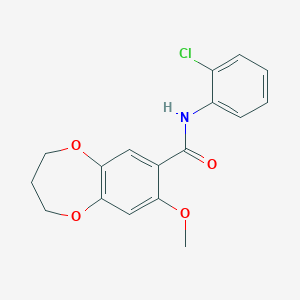![molecular formula C27H26N2O2S B11228532 3,3-dimethyl-10-[(4-methylphenyl)carbonyl]-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11228532.png)
3,3-dimethyl-10-[(4-methylphenyl)carbonyl]-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-10-[(4-methylphenyl)carbonyl]-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepin-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-10-[(4-methylphenyl)carbonyl]-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dibenzo[b,e][1,4]diazepin-1-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the thiophen-2-yl group: This step often involves a coupling reaction using thiophene derivatives.
Addition of the 4-methylphenylcarbonyl group: This can be done through acylation reactions.
Final modifications: Introduction of the 3,3-dimethyl groups through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-10-[(4-methylphenyl)carbonyl]-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be performed to replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while reduction reactions may result in the formation of alcohols or amines.
Scientific Research Applications
3,3-dimethyl-10-[(4-methylphenyl)carbonyl]-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:
Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It may be used as a tool compound in biological studies to investigate its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-10-[(4-methylphenyl)carbonyl]-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with a similar core structure, used as an anxiolytic and sedative.
Clonazepam: Another benzodiazepine with similar applications in the treatment of anxiety and seizure disorders.
Thiophene Derivatives: Compounds containing the thiophene ring, which are known for their electronic properties and use in materials science.
Uniqueness
The uniqueness of 3,3-dimethyl-10-[(4-methylphenyl)carbonyl]-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its combination of structural features, including the dibenzo[b,e][1,4]diazepin-1-one core, the thiophene ring, and the 4-methylphenylcarbonyl group. This combination of features may confer unique biological and chemical properties that are not present in other similar compounds.
Properties
Molecular Formula |
C27H26N2O2S |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
9,9-dimethyl-5-(4-methylbenzoyl)-6-thiophen-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H26N2O2S/c1-17-10-12-18(13-11-17)26(31)29-21-8-5-4-7-19(21)28-20-15-27(2,3)16-22(30)24(20)25(29)23-9-6-14-32-23/h4-14,25,28H,15-16H2,1-3H3 |
InChI Key |
CHUMWJBCGUVNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C42)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-methylpiperazin-1-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11228453.png)

![2-(4-methoxyphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B11228463.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B11228470.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11228482.png)
![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11228491.png)
![N-(4-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide](/img/structure/B11228497.png)
![5,7-dimethyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11228498.png)



![1-(1H-indazol-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11228512.png)
